molecular formula C10H16BNO3S B13929064 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid

Cat. No.: B13929064
M. Wt: 241.12 g/mol
InChI Key: OPVNIQMLRFNQPH-UHFFFAOYSA-N
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Description

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a tert-butylcarbamoyl and a methyl group. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of Substituents: The tert-butylcarbamoyl and methyl groups are introduced through electrophilic substitution reactions. For instance, tert-butyl isocyanate can be used to introduce the tert-butylcarbamoyl group.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid primarily involves its ability to form boronic esters and participate in cross-coupling reactions. The boronic acid group interacts with various molecular targets, facilitating the formation of new chemical bonds. In Suzuki-Miyaura reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butylcarbamoyl)-4-methylthiophen-2-ylboronic acid is unique due to the combination of its boronic acid functionality with the thiophene ring and specific substituents. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C10H16BNO3S

Molecular Weight

241.12 g/mol

IUPAC Name

[5-(tert-butylcarbamoyl)-4-methylthiophen-2-yl]boronic acid

InChI

InChI=1S/C10H16BNO3S/c1-6-5-7(11(14)15)16-8(6)9(13)12-10(2,3)4/h5,14-15H,1-4H3,(H,12,13)

InChI Key

OPVNIQMLRFNQPH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(S1)C(=O)NC(C)(C)C)C)(O)O

Origin of Product

United States

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